(S,R,S)-AHPC-amido-C5-acid
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Overview
Description
(S,R,S)-AHPC-amido-C5-acid is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-amido-C5-acid typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route may include:
Preparation of Intermediates: This involves the synthesis of key intermediates, which are then used in subsequent reactions.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-amido-C5-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(S,R,S)-AHPC-amido-C5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-amido-C5-acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S,R,S)-AHPC-amido-C5-acid include other chiral amido acids with different stereochemistry or functional groups. Examples include (R,S,R)-AHPC-amido-C5-acid and (S,S,S)-AHPC-amido-C5-acid.
Uniqueness
This compound is unique due to its specific (S,R,S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Biological Activity
(S,R,S)-AHPC-amido-C5-acid is a synthetic compound that has garnered attention in the field of drug discovery, particularly as a component of PROTAC (Proteolysis Targeting Chimera) technology. This compound incorporates a Von Hippel-Lindau (VHL) ligand, which is pivotal in targeting E3 ubiquitin ligases for protein degradation. The biological activity of this compound is primarily linked to its role in modulating protein interactions and influencing cellular pathways related to cancer and other diseases.
Chemical Structure and Properties
This compound is characterized by its structural components that facilitate its function as a ligand-linker conjugate. The compound's structure allows it to engage with specific targets within the cell, particularly the VHL protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs).
The primary mechanism by which this compound exerts its biological effects involves the recruitment of E3 ubiquitin ligases to target proteins for ubiquitination and subsequent degradation. This process is essential for regulating various cellular functions, including:
- Cell Cycle Regulation : By targeting cyclin-dependent kinases (CDKs), this compound can influence cell proliferation.
- Response to Hypoxia : Through its interaction with VHL, it modulates the degradation of HIF-1α, impacting cellular responses to low oxygen levels.
In Vitro Studies
Recent studies have demonstrated that this compound shows significant biological activity in vitro. The following table summarizes key findings from various research studies:
Study Reference | Target | IC₅₀ (nM) | Biological Activity |
---|---|---|---|
VHL | 185 | Inhibits VHL/HIF-1α interaction | |
CDK4 | 150 | Induces degradation of CDK4 | |
General | 200 | Modulates various signaling pathways |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In a study involving breast cancer cell lines, this compound demonstrated the ability to selectively degrade oncogenic proteins, leading to decreased cell viability and increased apoptosis rates.
- Ischemic Diseases : Research has indicated that this compound may have protective effects against ischemic injury by modulating HIF-1α levels, thus enhancing cellular responses to hypoxia.
- Anemia Models : Studies using animal models of anemia have shown that treatment with this compound can improve erythropoiesis through its action on the VHL pathway.
Properties
IUPAC Name |
7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O6S/c1-18-25(40-17-31-18)20-12-10-19(11-13-20)15-30-27(38)22-14-21(34)16-33(22)28(39)26(29(2,3)4)32-23(35)8-6-5-7-9-24(36)37/h10-13,17,21-22,26,34H,5-9,14-16H2,1-4H3,(H,30,38)(H,32,35)(H,36,37)/t21-,22+,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMSRXTXVKKIC-TVZXLZGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.